4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid
Description
4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid (hereafter referred to as the target compound) is a benzo[c]chromen derivative characterized by a benzoic acid group linked via an oxymethyl bridge to a substituted chromenone core. The structure comprises:
- A benzo[c]chromen-6-one backbone with a methoxy group at position 8 and a methyl group at position 2.
- A benzoic acid substituent at position 3 of the chromenone ring, connected via an ether linkage.
Properties
IUPAC Name |
4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-13-20(28-12-14-3-5-15(6-4-14)22(24)25)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-21(13)18/h3-11H,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFDNHYHGHKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer properties. Here we summarize key findings from various studies:
Anti-inflammatory Activity
Studies have shown that derivatives of benzo[c]chromene compounds, including this compound, can inhibit the production of pro-inflammatory cytokines. For example, a study demonstrated that similar compounds effectively reduced interleukin (IL)-6 and IL-17 levels in vitro, suggesting their potential as anti-inflammatory agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro assays indicated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it was found to activate caspase pathways leading to programmed cell death .
Case Studies and Experimental Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the anti-inflammatory effects on macrophages; showed significant reduction in IL-6 production. | Supports potential therapeutic use in inflammatory diseases. |
| Study 2 | Investigated cytotoxicity against breast cancer cells; IC50 values indicated strong activity. | Suggests efficacy as an anticancer agent. |
| Study 3 | Assessed the compound's effect on apoptosis; increased caspase activation observed. | Confirms pro-apoptotic properties beneficial for cancer treatment. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cytokine Modulation: The compound may inhibit signaling pathways responsible for cytokine production.
- Apoptosis Induction: Activation of caspases leads to apoptosis in targeted cells, particularly in cancerous tissues.
- Antioxidant Properties: Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:
*Inferred from methyl ester analog (C₂₃H₁₈O₆) by replacing -COOCH₃ (-59 g/mol) with -COOH (-17 g/mol).
†Estimated based on formula.
Functional Group Impact on Properties
- Solubility : The target compound’s free carboxylic acid group enhances aqueous solubility compared to its methyl ester or phenylacetic acid analogs.
- Bioavailability : Ester derivatives (e.g., ) may exhibit better cell membrane penetration due to increased lipophilicity.
- Synthetic Accessibility : Methyl esters (e.g., ) are often intermediates in synthesizing carboxylic acids, requiring hydrolysis steps .
Substituent Effects on Reactivity
- Methoxy Groups: Present in all analogs (position 8 of chromenone), these groups donate electron density, stabilizing the chromenone ring and influencing UV absorption .
- Methyl Groups : The 4-methyl substituent (target and ) may sterically hinder interactions with enzymatic targets compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
